

HPLC-UV method development for Cephapirin quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cephapirin

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An HPLC-UV method provides a reliable and accessible approach for the quantification of **Cephapirin**, a first-generation cephalosporin antibiotic.^[1] This application note details a validated method suitable for routine quality control and analysis in research and drug development settings.

Principle

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection to separate and quantify **Cephapirin**. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic aqueous solution and an organic modifier. The acidic mobile phase ensures the consistent protonation of **Cephapirin** for reproducible retention. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column. The method is validated according to the International Council for Harmonisation (ICH) guidelines.^[2]

Materials and Reagents

- **Cephapirin** reference standard (Sigma-Aldrich or equivalent)
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)

- Ultrapure water (18.2 MΩ·cm)
- Methanol (HPLC grade)
- 0.45 µm membrane filters (Nylon or PVDF)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

| Parameter | Condition |
|----------------------|---|
| HPLC System | Agilent 1200 series or equivalent with quaternary pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |

Experimental Protocols

Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **Cephapirin** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with ultrapure water. This solution should be stored at 4°C.[3]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to

100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from a hypothetical powder for injection)

- Accurately weigh an amount of the powder for injection equivalent to 25 mg of **Cephapirin** and transfer to a 25 mL volumetric flask.
- Add approximately 15 mL of ultrapure water and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to volume with ultrapure water and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Perform a final dilution with the mobile phase to bring the theoretical concentration into the midrange of the calibration curve (e.g., 50 µg/mL).

Method Validation Protocol

The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines.[\[4\]](#)

- Linearity: Analyze the working standard solutions (1, 5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration and determine the correlation coefficient (r^2).
- Accuracy: Perform a recovery study by spiking a placebo sample with the **Cephapirin** API at three concentration levels (80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.
- Precision:
 - Intra-day Precision (Repeatability): Analyze six replicates of a standard solution at 100% of the target concentration (50 µg/mL) on the same day.
 - Inter-day Precision (Intermediate Precision): Repeat the analysis on two different days with a different analyst or instrument. Calculate the Relative Standard Deviation (%RSD)

for the results.

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulas: $LOD = 3.3 * (\sigma/S)$ and $LOQ = 10 * (\sigma/S)$, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[5]
- Robustness: Evaluate the method's robustness by introducing small, deliberate variations to the chromatographic conditions, such as the mobile phase composition ($\pm 2\%$), flow rate (± 0.1 mL/min), and detection wavelength (± 5 nm).[4] The system suitability parameters are monitored for any significant changes.

Workflow Diagram



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Caption: Experimental workflow for HPLC-UV quantification of **Cephapirin**.

Results and Data

The following tables summarize the data obtained during method validation.

Table 1: Linearity and Range

| Concentration (µg/mL) | Mean Peak Area (n=3) |
|-----------------------------------|----------------------|
| 1 | 18540 |
| 5 | 93210 |
| 10 | 187500 |
| 25 | 469100 |
| 50 | 935500 |
| 75 | 1402100 |
| 100 | 1870500 |
| Regression Equation | $y = 18695x + 1250$ |
| Correlation Coefficient (r^2) | 0.9998 |
| Linearity Range | 1 - 100 µg/mL |

Table 2: Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
|--------------|----------------------|----------------------|------------|-----------------|
| 80% | 40 | 39.8 | 99.5 | 99.7 |
| 100% | 50 | 50.2 | 100.4 | |
| 120% | 60 | 59.5 | 99.2 | |

Table 3: Method Precision

| Precision Type | n | Mean Concentration Found (µg/mL) | % RSD |
|----------------|---|----------------------------------|-------|
| Intra-day | 6 | 50.15 | 0.85% |
| Inter-day | 6 | 49.88 | 1.12% |

Table 4: LOD and LOQ

| Parameter | Result (µg/mL) |
|-----------------------------|----------------|
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantitation (LOQ) | 0.80 |

Table 5: Robustness

| Parameter Varied | Modification | Retention Time (min) | Tailing Factor | %RSD of Peak Area |
|------------------|------------------|----------------------|----------------|-------------------|
| Flow Rate | 0.9 mL/min | 6.1 | 1.18 | 1.3% |
| | 1.1 mL/min | 4.9 | 1.15 | 1.1% |
| Mobile Phase | Acetonitrile ±2% | 5.3 - 5.5 | 1.16 - 1.19 | 0.9% |
| Wavelength | 260 nm | 5.4 | 1.17 | - |
| | 270 nm | 5.4 | 1.17 | - |

Conclusion

The developed RP-HPLC-UV method for the quantification of **Cephapirin** is simple, accurate, precise, and robust. The validation results confirm its suitability for routine analysis in quality control laboratories. The method demonstrates excellent linearity over a wide concentration range and is specific for the determination of **Cephapirin** in the presence of excipients.

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